2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide
Description
2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide is a structurally complex acetamide derivative characterized by a phenoxyphenylamino group linked via an ethoxy bridge to a 2-oxoacetamide core, with a propan-2-yl (isopropyl) substitution on the terminal phenyl ring. Acetamides are a well-studied class of compounds with broad applications in pharmaceuticals, agrochemicals, and material science due to their versatile reactivity and ability to interact with biological targets . Its synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and amide bond formations, to assemble its distinct substituents .
Properties
Molecular Formula |
C25H26N2O4 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[2-oxo-2-(4-phenoxyanilino)ethoxy]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H26N2O4/c1-18(2)19-8-10-20(11-9-19)26-24(28)16-30-17-25(29)27-21-12-14-23(15-13-21)31-22-6-4-3-5-7-22/h3-15,18H,16-17H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
HEMCBGPHKVJMCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)COCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include phenoxyphenylamine, isopropylphenylamine, and acetic anhydride. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide may involve large-scale reactors and automated processes to handle the complex synthesis steps. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenoxy and isopropyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new groups into the compound’s structure.
Scientific Research Applications
2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Impact of Substituents on Acetamide Derivatives
Structural Complexity and Functional Diversity
- Pyrimidine/Sulfonyl Incorporation: Compounds like 2-{[3-(2,4-dimethylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit enhanced binding to kinase targets due to their rigid, heterocyclic cores, which improve conformational stability .
- Indole Derivatives : Derivatives with indole moieties (e.g., 2-oxo-2-(2-phenylindol-3-yl)acetamide) demonstrate affinity for serotonin receptors, highlighting how aromatic systems modulate target selectivity .
Positional Isomerism and Bioactivity
- Ethoxy vs.
- Nitro Group Positioning : Para-nitro substitutions (e.g., N-(4-nitrophenyl)acetamide) correlate with heightened antimicrobial activity compared to meta-nitro analogues, likely due to optimized dipole interactions .
Uniqueness of 2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide
The uniqueness of this compound arises from its synergistic structural features:
Ethoxy Linker : The ethoxy bridge balances flexibility and rigidity, optimizing spatial orientation for target engagement while maintaining synthetic accessibility .
Isopropyl Substituent : The bulky propan-2-yl group at the terminal phenyl ring likely improves metabolic stability by shielding the amide bond from hydrolytic degradation .
This combination distinguishes it from simpler acetamides (e.g., N-(4-methoxyphenyl)acetamide) and more complex derivatives (e.g., pyrimidine-containing analogues), positioning it as a promising candidate for further pharmacological optimization .
Biological Activity
The compound 2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an ethoxy group, a phenoxyphenyl moiety, and an acetamide functional group. Its IUPAC name reflects its intricate design, which contributes to its biological properties.
Chemical Formula
- Molecular Formula : C19H24N2O3
- Molecular Weight : 328.41 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways critical for cellular functions.
Biological Activity
Research indicates that this compound exhibits several noteworthy biological activities:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Key Studies
Comparative Analysis
When compared to similar compounds within the same class, 2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide demonstrates unique properties that enhance its biological activity. For example, variations in substituents on the phenyl rings can significantly alter potency and selectivity against target enzymes or receptors.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Simple phenyl ring | Moderate anticancer activity |
| Compound B | Multiple substituents | High anti-inflammatory effects |
| This Compound | Complex structure | Enhanced anticancer and anti-inflammatory properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
